Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS No.: 2094715-70-3
Cat. No.: VC5650657
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094715-70-3 |
|---|---|
| Molecular Formula | C15H21ClN2O2 |
| Molecular Weight | 296.8 |
| IUPAC Name | benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H20N2O2.ClH/c18-14(19-12-13-4-2-1-3-5-13)17-10-7-15(8-11-17)6-9-16-15;/h1-5,16H,6-12H2;1H |
| Standard InChI Key | ZQGHRSGFMQULGB-UHFFFAOYSA-N |
| SMILES | C1CNC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,7-diazaspiro[3.5]nonane core, where two nitrogen atoms are embedded in a spirocyclic framework. The spiro junction connects a three-membered ring and a five-membered ring, creating a rigid bicyclic system. A benzyl carboxylate group is appended to one nitrogen, while the hydrochloride salt form enhances solubility and stability .
Key Structural Attributes:
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Spirocyclic Core: Enhances conformational rigidity, potentially improving binding affinity to biological targets.
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Benzyl Carboxylate: Introduces aromaticity and ester functionality, facilitating further chemical modifications.
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Hydrochloride Salt: Improves crystallinity and bioavailability compared to the free base .
Physicochemical Data
The compound’s logP and pKa values remain uncharacterized in available literature, highlighting a gap in current knowledge .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclization reactions using diamines and benzyl halides. One reported method includes:
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Cyclization: Reacting a diamine precursor with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the spirocyclic core.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Example Reaction:
Industrial-Scale Production
Industrial methods prioritize yield optimization and cost efficiency:
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Purification Techniques: Recrystallization or column chromatography ensures high purity (>95%) .
Applications in Scientific Research
Medicinal Chemistry
The compound’s spirocyclic structure mimics piperazine motifs, making it a bioisostere in drug design. Key applications include:
PARP Inhibitor Development
In poly(ADP-ribose) polymerase (PARP) inhibitors, spirodiamine cores improve selectivity and reduce off-target effects. Analogs of this compound have shown moderate PARP-1 affinity (IC = 452.8 nM), though less potent than olaparib .
Antimicrobial Activity
Structural analogs (e.g., 7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane) exhibit antifungal and antibacterial properties, likely through cytochrome P450 inhibition.
Organic Synthesis
As a building block, the compound participates in:
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Peptide Mimetics: The rigid core stabilizes secondary structures in peptidomimetics.
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Ligand Design: Functionalization at the benzyl or amine groups enables tailored interactions with metal catalysts .
Comparison with Structural Analogues
Key Analogues and Differences
The 1,7-diazaspiro configuration uniquely balances rigidity and synthetic accessibility, distinguishing it from analogues .
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